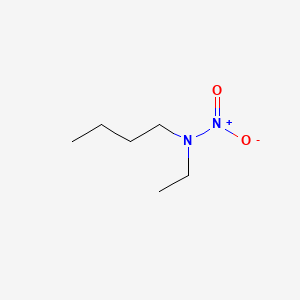

1-Butanamine, N-ethyl-N-nitro-

Description

Contextualization within N-Nitrogen Compound Research

N-nitrogen compounds, which feature nitrogen-nitrogen bonds, are a cornerstone of modern chemistry. This category includes a wide array of substances, from simple hydrazines to complex energetic materials. Nitramines (R1R2N-NO2) are a prominent subgroup, distinguished by the N-NO2 functional group. mdpi.comacs.org Research into nitramines has historically been driven by their energetic properties, with well-known examples like RDX and HMX being powerful explosives. acs.org

However, the interest in nitramines extends beyond military and industrial applications. They are also recognized as byproducts in certain industrial processes, such as amine-based carbon dioxide capture systems, where their formation and potential environmental impact are subjects of ongoing investigation. nih.govacs.org The study of simpler, unsymmetrical alkylnitramines like N-butyl-N-ethylnitramide provides fundamental insights into the stability, reactivity, and decomposition pathways of this class of compounds, which can inform both the design of new energetic materials and the mitigation of undesirable byproducts in industrial settings.

Academic Significance and Research Gaps in Nitramine Chemistry

The academic significance of nitramine chemistry lies in understanding the fundamental relationships between molecular structure and chemical properties. For instance, the nature of the alkyl groups attached to the nitramine nitrogen can significantly influence the compound's thermal stability and decomposition mechanism. researchgate.net While extensive research has been conducted on cyclic and polymeric nitramines due to their applications as explosives, there remain considerable knowledge gaps concerning simpler, unsymmetrical secondary nitramines. mdpi.comnih.gov

A significant research gap is the limited availability of comprehensive thermochemical and kinetic data for a wide range of simple alkylnitramines. nih.govgassnova.no This scarcity of data hinders the development of predictive models for the behavior of more complex nitramines. Furthermore, the synthesis and characterization of unsymmetrical nitramines like N-butyl-N-ethylnitramide are less commonly reported than their symmetrical counterparts, presenting an opportunity for further exploration in synthetic methodology and structural analysis. researchgate.netorganic-chemistry.org The investigation into such compounds can contribute to a more holistic understanding of nitramine chemistry, potentially leading to the development of novel materials with tailored properties. vu.ltresearchgate.net

Structural Features and Electronic Configuration Relevant to Reactivity

The reactivity of N-butyl-N-ethylnitramide is intrinsically linked to its molecular structure and electronic configuration. The key structural feature is the N-NO2 group, where the nitrogen atom of the amino group is bonded to the nitrogen atom of the nitro group. This N-N bond is generally considered the weakest bond in the molecule and is often the initial site of decomposition upon heating. researchgate.netcore.ac.uk

The electronic environment around the nitramine nitrogen is influenced by the two different alkyl groups: a butyl group and an ethyl group. The electron-donating nature of these alkyl groups affects the electron density on the nitramine nitrogen and, consequently, the strength of the N-N bond. The asymmetry of the substitution may also introduce subtle steric and electronic effects that could differentiate its reactivity from symmetrical dialkylnitramines.

Interactive Data Table: Comparative Properties of Related Nitramines

While specific experimental data for N-butyl-N-ethylnitramide is scarce, the following table presents data for related nitramines to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Decomposition Onset Temperature (°C) |

| Dimethylnitramine | C2H6N2O2 | 90.07 | ~180 |

| Diethylnitramine | C4H10N2O2 | 118.13 | ~200 |

| N-Nitrodiphenylamine | C12H10N2O2 | 214.22 | ~160 |

| RDX | C3H6N6O6 | 222.12 | ~204 |

| HMX | C4H8N8O8 | 296.16 | ~275 |

Note: The data in this table is compiled from various sources and represents typical values. Actual values may vary depending on the experimental conditions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52330-08-2 |

|---|---|

Molecular Formula |

C6H14N2O2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

N-butyl-N-ethylnitramide |

InChI |

InChI=1S/C6H14N2O2/c1-3-5-6-7(4-2)8(9)10/h3-6H2,1-2H3 |

InChI Key |

FYKCSJRFLQVYMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Formation Pathways of N Butyl N Ethylnitramide

Direct Synthesis Approaches

Direct synthesis of nitramines involves the introduction of a nitro group onto a secondary amine precursor. One common method is the direct nitration of the corresponding secondary amine, N-ethyl-N-butylamine, using a potent nitrating agent. Dinitrogen pentoxide (N2O5) is a powerful nitrating agent that can be used for this purpose, often in an inert solvent like dichloromethane (B109758) at low temperatures to control the reaction's exothermicity. lsbu.ac.uk

Another direct approach involves the reaction of the amine with nitric acid in the presence of a dehydrating agent, such as acetic anhydride (B1165640). This mixture generates acetyl nitrate (B79036) in situ, which then acts as the nitrating species. The reaction conditions, including temperature and the ratio of reactants, are critical to optimize the yield and minimize side reactions.

A summary of potential direct synthesis conditions is presented in Table 1.

Table 1: Representative Conditions for Direct Synthesis of N-butyl-N-ethylnitramide

| Precursor | Nitrating Agent/System | Solvent | Temperature | Typical Yield Range |

|---|---|---|---|---|

| N-ethyl-N-butylamine | Dinitrogen Pentoxide (N2O5) | Dichloromethane | -20 to 0 °C | Moderate to Good |

Formation from Precursor Amines and Nitrating Agents

The synthesis of N-butyl-N-ethylnitramide can be effectively achieved through the reaction of the precursor secondary amine, N-ethyl-N-butylamine, with various nitrating agents. The choice of nitrating agent is crucial and can significantly influence the reaction's efficiency and safety.

One of the most common methods for the N-nitration of secondary amines is the use of a mixture of nitric acid and acetic anhydride. researchgate.net This combination forms acetyl nitrate, a powerful electrophile that readily reacts with the secondary amine. The reaction is typically carried out at reduced temperatures to control its rate and prevent degradation of the product.

Alternative nitrating systems include nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO2BF4). These reagents are highly reactive and can provide good yields of the desired nitramine under controlled conditions. lsbu.ac.uk The synthesis of related N-alkylnitramines has been successfully demonstrated using such powerful nitrating agents.

A general representation of this synthetic approach is the reaction of N-ethyl-N-butylamine with a nitrating agent (e.g., HNO3/Ac2O) to yield N-butyl-N-ethylnitramide.

Generation via Oxidation of N-Nitrosamines

A well-established and versatile method for the synthesis of nitramines is the oxidation of the corresponding N-nitrosamine. acs.orgnih.gov For the synthesis of N-butyl-N-ethylnitramide, the precursor required would be N-butyl-N-ethyl-N-nitrosamine. This nitrosamine (B1359907) can be synthesized by the reaction of N-ethyl-N-butylamine with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Once the N-nitrosamine is obtained, it can be oxidized to the nitramine using a strong oxidizing agent. A particularly effective reagent for this transformation is peroxytrifluoroacetic acid (CF3CO3H), often generated in situ from trifluoroacetic anhydride and hydrogen peroxide. acs.orgtandfonline.com This method is known for its high efficiency and clean conversion. Other oxidizing systems can also be employed.

The two-step reaction pathway is as follows:

Nitrosation: N-ethyl-N-butylamine + NaNO2/HCl → N-butyl-N-ethyl-N-nitrosamine

Oxidation: N-butyl-N-ethyl-N-nitrosamine + Oxidizing Agent (e.g., CF3CO3H) → N-butyl-N-ethylnitramide

A summary of typical oxidizing agents for the conversion of N-nitrosamines to nitramines is provided in Table 2.

Table 2: Oxidizing Agents for the Synthesis of N-butyl-N-ethylnitramide from its N-Nitrosamine Precursor

| N-Nitrosamine Precursor | Oxidizing Agent | Solvent | Key Features |

|---|---|---|---|

| N-butyl-N-ethyl-N-nitrosamine | Peroxytrifluoroacetic Acid (CF3CO3H) | Dichloromethane | High yield, clean reaction. acs.org |

Alternative Chemical Routes for Nitramine Synthesis

Beyond the direct nitration of amines and oxidation of nitrosamines, other chemical routes exist for the synthesis of nitramines, which could be adapted for N-butyl-N-ethylnitramide.

One such method is the nitrolysis of N-substituted amides or carbamates. For instance, the corresponding N-acyl or N-carbamoyl derivative of N-ethyl-N-butylamine could be treated with a strong nitrating agent. The acyl or carbamoyl (B1232498) group can act as a leaving group, being replaced by a nitro group. For example, the nitrolysis of N-n-butyl-N-fluorocarbamate with 100% nitric acid has been used to synthesize N-fluoro-N-nitro-n-butylamine, demonstrating the feasibility of this type of transformation. dtic.mil

Another potential route is through nitrodesilylation reactions. This involves the reaction of an N-silylated amine with dinitrogen pentoxide, where the silyl (B83357) group is displaced by a nitro group. lsbu.ac.uk This method offers a pathway under relatively mild conditions.

Furthermore, the synthesis of unsymmetrical secondary amines, the precursors to these nitramines, has been explored through various catalytic methods, such as the reductive amination of nitriles or the deaminative coupling of primary amines, providing versatile entry points to the necessary starting materials. researchgate.netorganic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of N Butyl N Ethylnitramide

Photolytic Degradation Pathways

The interaction of N-butyl-N-ethylnitramide with light can induce chemical changes, a process known as photolysis. This degradation pathway is particularly relevant for understanding the compound's persistence in sunlit environments.

The principal mechanism of photolytic degradation for nitramines involves the cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. acs.orgnih.gov Upon absorption of ultraviolet (UV) radiation, the N-NO2 bond undergoes homolytic scission, generating an aminyl radical and a nitrogen dioxide radical (NO2•). acs.orgenviro.wiki For N-butyl-N-ethylnitramide, this would result in the formation of the N-butyl-N-ethylaminyl radical and NO2•.

These radical intermediates are highly reactive and can participate in a variety of subsequent reactions. In the absence of radical scavengers, the aminyl radical and nitric oxide (formed from the transformation of NO2) can recombine, leading to little to no net photolysis. nih.gov However, in the presence of oxygen, which acts as a radical scavenger, the nitric oxide can be oxidized to nitrogen dioxide, which then recombines with the aminyl radical to reform the nitramine or other products. nih.gov The photolysis of nitramine explosives such as RDX is known to produce reactive, electrophilic NOx species, including nitrous and nitric acid, nitric oxide, and nitrogen dioxide. nih.gov

The efficiency of photolytic degradation is dependent on the wavelength of light and various environmental factors. Nitrosamines, which can be photochemically converted to nitramines, absorb light at approximately 340 nm and degrade rapidly in sunlight. researchgate.net While some studies suggest that nitramines are photolytically stable in aqueous solutions researchgate.net, others indicate that they are photolabile and undergo cleavage upon exposure to UV light and even sunlight. nih.govnih.govdtic.mil For instance, the nitramine-containing explosive RDX and the nitroester-containing explosive PETN are susceptible to photofragmentation upon exposure to sunlight. nih.gov

The presence of other substances in the environment can also influence photoreactivity. For example, natural organic matter can act as a light screen, reducing the degradation rate of photolabile compounds. researchgate.net The photolysis of dialkylnitramines in neutral solvents can lead to the formation of the corresponding dialkylformamides, in addition to nitrosamines and ammonium (B1175870) nitrates. cdnsciencepub.com

Hydrolytic Stability and Reaction Kinetics

The hydrolytic stability of N-butyl-N-ethylnitramide is a critical factor in its persistence in aqueous environments. Hydrolysis involves the reaction of the compound with water, leading to the cleavage of chemical bonds. For a related compound, n-Butyl-nitratoethylnitramine (Bu-NENA), the primary thermal decomposition reaction is reported to be hydrolysis, which results in the formation of n-Butyl-ethanolnitramine (Bu-ENA) and nitric acid. researchgate.net This suggests that hydrolysis is a significant degradation pathway for nitramines with similar structures. The stability of Bu-NENA is influenced by the presence of water, and it is recommended to be stored in dry conditions. researchgate.net

The mechanism of hydrolysis for N-substituted amides in high-temperature water is proposed to be a nucleophilic substitution (SN2) reaction where water acts as the nucleophile. psu.edu The rate of hydrolysis can be sensitive to the size of the substituent groups on the molecule. psu.edu

Oxidative Transformation Processes

Oxidative degradation, particularly by hydroxyl radicals (•OH), is a major transformation pathway for nitramines in the environment. nih.govacs.org Hydroxyl radicals are highly reactive species that can be generated in atmospheric and aquatic systems.

The reaction of hydroxyl radicals with dialkylnitramines is fast, with rate constants in the range of 0.54–4.35 × 10⁹ M⁻¹ s⁻¹. nih.govacs.org Studies on a series of dialkylnitramines have shown that the reaction rate constant increases with the increasing complexity of the alkyl substituents. nih.govacs.org This trend suggests that the primary mechanism of oxidation is hydrogen atom abstraction from the alkyl chains. nih.govacs.orgnih.govacs.org For N-butyl-N-ethylnitramide, this would involve the abstraction of a hydrogen atom from either the butyl or the ethyl group, leading to the formation of a carbon-centered radical. This initial radical can then undergo further reactions, leading to the degradation of the parent molecule.

Advanced oxidation processes (AOPs) that generate hydroxyl radicals, such as UV/H₂O₂ and photo-Fenton, have been shown to be effective in degrading nitramine explosives like RDX, HMX, and tetryl (B1194171) in aqueous solutions. jeeng.netbibliotekanauki.pl The degradation kinetics in these systems typically follow first-order kinetics. jeeng.netbibliotekanauki.pl

Table 1: Reaction Rate Constants of Dialkylnitramines with Hydroxyl Radicals

| Compound | Rate Constant (k) (M⁻¹ s⁻¹) |

|---|---|

| Dimethylnitramine | (5.44 ± 0.20) x 10⁸ nih.gov |

| Methylethylnitramine | (7.60 ± 0.43) x 10⁸ nih.gov |

| Diethylnitramine | (8.67 ± 0.48) x 10⁸ nih.gov |

| Dipropylnitramine | (2.25 ± 0.11) x 10⁹ nih.gov |

| Di-n-butylnitramine | (3.11 ± 0.16) x 10⁹ nih.gov |

Reductive Transformation Pathways

Reductive processes provide another significant route for the transformation of N-butyl-N-ethylnitramide. These pathways often involve the transfer of electrons to the nitramine molecule, leading to its degradation.

The reaction with hydrated electrons (e⁻aq), which are powerful reducing agents formed during the radiolysis of water, is an important reductive pathway. The rate constants for the reaction of hydrated electrons with various dialkylnitramines are very high and show little dependence on the structure of the alkyl groups, with an average rate constant of (1.87 ± 0.25) × 10¹⁰ M⁻¹ s⁻¹. nih.govacs.org This indicates that the reduction predominantly occurs at the nitramine functional group. nih.govacs.org The mechanism involves the formation of a transient radical anion. nih.govacs.org

Chemical reduction can also be achieved using specific reagents. A one-step process using a nickel-aluminum alloy in a basic solution has been shown to quantitatively reduce nitramines to their less toxic parent amines at room temperature. google.com

In biological systems, the biodegradation of nitramines can proceed through reductive pathways. nih.govresearchgate.net For example, the enzymatic degradation of some nitramines is initiated by the reduction of a heme cofactor in the enzyme. nih.govasm.org Several biodegradation mechanisms for cyclic nitramines involve the reduction of the nitro functional groups. nih.gov

Table 2: Reaction Rate Constants of Dialkylnitramines with Hydrated Electrons

| Compound | Rate Constant (k) (M⁻¹ s⁻¹) |

|---|---|

| Dimethylnitramine | (1.91 ± 0.07) x 10¹⁰ nih.gov |

| Methylethylnitramine | (1.83 ± 0.15) x 10¹⁰ nih.gov |

| Diethylnitramine | (1.76 ± 0.07) x 10¹⁰ nih.gov |

| Dipropylnitramine | (1.96 ± 0.10) x 10¹⁰ nih.gov |

| Di-n-butylnitramine | (1.89 ± 0.10) x 10¹⁰ nih.gov |

Thermal Decomposition Characteristics and Mechanisms

The thermal stability of N-butyl-N-ethylnitramide is a key parameter determining its behavior at elevated temperatures. The thermal decomposition of nitramines is a complex process that can proceed through multiple pathways.

The primary and triggering mechanism for the thermal decomposition of many nitramines is the homolytic cleavage of the N-NO2 bond. scispace.comresearchgate.net This initial step is followed by a series of secondary reactions of the resulting radical fragments. researchgate.net For complex nitramines, while N-NO2 homolysis is believed to be the triggering mechanism, new decomposition routes become available, leading to a variety of products. scispace.com

For the related compound, n-Butyl-nitratoethylnitramine (Bu-NENA), thermal decomposition begins at temperatures between 158.2°C and 195.7°C, with the onset temperature increasing with higher heating rates. researchgate.net The thermal decomposition of Bu-NENA is a complex process with activation energies ranging from 90 to 190 kJ·mol⁻¹. researchgate.net Studies on nitramine propellants show that the decomposition can be autocatalytic, with products such as water and NO2 accelerating the process. dtic.mil The major gaseous products from the thermal decomposition of the cyclic nitramine RDX are H₂CO and N₂O. dtic.mil

Environmental Fate and Occurrence of N Butyl N Ethylnitramide

Atmospheric Transformation Processes

Once released into the atmosphere, N-butyl-N-ethylnitramide is subject to several transformation and removal processes. Its partitioning between the gas and aerosol phases and subsequent chemical reactions determine its atmospheric lifetime and potential for long-range transport.

In the gas phase, the primary degradation pathway for organic compounds is through reactions with photochemically generated radicals, most notably the hydroxyl radical (•OH). The reaction with •OH is expected to be a significant removal process for gas-phase N-butyl-N-ethylnitramide. The rate of this reaction is influenced by the molecular structure of the nitramine. For similar compounds, such as nitrosamines, reactions with •OH radicals are known to be important degradation pathways. mtu.edumdpi.com The hydrogen atoms on the alkyl chains adjacent to the nitrogen atoms are susceptible to abstraction by •OH radicals, initiating a cascade of oxidation reactions. mdpi.com

The general reaction mechanism likely involves the abstraction of a hydrogen atom from one of the alkyl groups (N-butyl or N-ethyl), forming a carbon-centered radical. This radical can then react with molecular oxygen (O₂) to form a peroxy radical (RO₂•), which can undergo further reactions, leading to the formation of various degradation products, including aldehydes, ketones, and other nitrogen-containing species.

Direct photolysis, the degradation of a molecule by the absorption of light, is another potential atmospheric removal process. Nitrosamines are known to be susceptible to photolysis, which can be a dominant gas-phase removal process. gassnova.nogassnova.noacs.org While nitramines are generally considered more photolytically stable than nitrosamines, photolysis could still contribute to the degradation of N-butyl-N-ethylnitramide, particularly in the presence of sunlight. researchgate.netresearchgate.net Reactions with other atmospheric oxidants, such as ozone (O₃) and the nitrate (B79036) radical (NO₃•), may also occur, although their significance relative to •OH radical-initiated oxidation is likely to be lower for this class of compounds.

Table 1: Estimated Atmospheric Lifetimes of Structurally Related Compounds

| Compound Class | Dominant Gas-Phase Removal Process | Estimated Atmospheric Lifetime |

|---|---|---|

| Nitrosamines | Photolysis, Reaction with •OH | Minutes to Hours gassnova.nogassnova.no |

| Aliphatic Amines | Reaction with •OH | Hours to Days frontiersin.org |

| Nitroaromatics | Reaction with •OH, Photolysis | Hours to Days copernicus.orgcopernicus.org |

This table presents generalized data for classes of compounds structurally related to N-butyl-N-ethylnitramide to infer its potential atmospheric behavior.

Compounds with lower vapor pressures tend to partition more significantly to the particle phase. pnas.org The presence of organic matter in aerosols can enhance the absorption of semi-volatile organic compounds. copernicus.orgacs.org Once associated with aerosols, N-butyl-N-ethylnitramide can be removed from the atmosphere through wet and dry deposition. Wet deposition occurs through the scavenging of aerosols by precipitation (rain, snow, fog), while dry deposition involves the gravitational settling of particles. mdpi.com The partitioning to aerosols can effectively shield the compound from gas-phase degradation processes like photolysis and reaction with •OH radicals, potentially increasing its atmospheric residence time and allowing for long-range transport.

Aquatic Environmental Behavior

In aquatic systems, the behavior of N-butyl-N-ethylnitramide is controlled by its persistence against abiotic and biotic degradation pathways.

The persistence of N-butyl-N-ethylnitramide in natural waters is determined by its resistance to hydrolysis, photolysis, and biodegradation.

Hydrolysis: Hydrolysis is a chemical reaction with water. For many N-nitro compounds, the susceptibility to hydrolysis is dependent on the pH of the water. rsc.org Some N-nitro amides exhibit acid-catalyzed hydrolysis, while others may be more stable. rsc.org Studies on some nitramines have shown them to be resistant to hydrolytic degradation under typical environmental pH conditions (pH 4-9). researchgate.netresearchgate.net This suggests that hydrolysis may not be a significant degradation pathway for N-butyl-N-ethylnitramide in most natural waters.

Photolysis: While gas-phase photolysis can be significant, the extent of photolytic degradation in water depends on the compound's ability to absorb light at wavelengths present in the solar spectrum that penetrate the water column. Nitrosamines are generally susceptible to photolytic degradation in aquatic environments, whereas nitramines are often more photolytically stable. researchgate.netresearchgate.net The presence of dissolved organic matter in natural waters can influence photolysis rates by acting as a photosensitizer or by attenuating light.

Biodegradation by microbial communities is a crucial process for the removal of many organic contaminants from aquatic and terrestrial environments. The structure of N-butyl-N-ethylnitramide, with its alkyl chains, suggests it could be susceptible to microbial degradation. Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their breakdown.

Studies on nitrosamines have shown that they can be biodegraded by microorganisms in water and soil, although the rates can be slow and may require a period of acclimation for the microbial populations. nih.govnih.govosti.gov The biodegradation of some nitrosamines has been observed to follow first-order kinetics, with degradation rates increasing at lower initial concentrations. nih.gov The presence of other readily available carbon sources can sometimes inhibit the biodegradation of specific organic pollutants. nih.gov It is plausible that microbial communities in natural waters and sediments could adapt to degrade N-butyl-N-ethylnitramide, although the specific pathways and rates are unknown.

Terrestrial Environmental Dynamics and Soil Interactions

When deposited onto land, the fate of N-butyl-N-ethylnitramide is primarily governed by its interactions with soil particles and its susceptibility to degradation in the soil matrix.

Sorption: Sorption to soil particles is a key process that affects the mobility, bioavailability, and degradation of organic compounds in the terrestrial environment. mdpi.com The extent of sorption is influenced by the physicochemical properties of both the compound and the soil. For nitroaromatic and nitramine compounds, sorption is often strongly correlated with the organic matter content of the soil. gassnova.norsc.orgnih.gov The nitro group can participate in specific interactions, such as π-π electron donor-acceptor interactions with the aromatic structures within soil organic matter. nih.gov It is expected that N-butyl-N-ethylnitramide will exhibit some degree of sorption to soils, particularly those with higher organic carbon content. This sorption would reduce its mobility in the soil column and its potential to leach into groundwater.

Degradation in Soil: The soil environment hosts a diverse community of microorganisms capable of degrading a wide range of organic compounds. Similar to aquatic systems, biodegradation is expected to be a significant degradation pathway for N-butyl-N-ethylnitramide in soil. nih.govosti.gov The rate of biodegradation in soil can be influenced by factors such as soil type, organic matter content, moisture, temperature, and the presence of a microbial population adapted to the compound. nih.gov While some nitrosamines have been shown to be resistant to rapid degradation in soil, a slow disappearance has been observed, suggesting microbial involvement. nih.gov

Table 2: Summary of Key Environmental Fate Processes for N-butyl-N-ethylnitramide (Inferred from Related Compounds)

| Environmental Compartment | Dominant Process | Influencing Factors | Expected Outcome |

|---|---|---|---|

| Atmosphere | Gas-Phase Reaction with •OH | Radical concentrations, sunlight | Degradation |

| Aerosol Partitioning | Vapor pressure, temperature, aerosol concentration | Transport and Deposition | |

| Aquatic Environment | Biodegradation | Microbial community, temperature, nutrients | Slow Degradation |

| Photolysis | Light penetration, water clarity | Potential for slow degradation | |

| Hydrolysis | pH | Likely to be persistent | |

| Terrestrial Environment | Sorption to Soil Organic Matter | Soil organic carbon content | Reduced mobility |

| Biodegradation | Microbial community, soil conditions | Slow to moderate degradation |

This table provides a qualitative summary based on the behavior of structurally similar compounds like nitrosamines and other nitramines.

Formation and Presence as Degradation Products in Environmental Matrices

Based on a thorough review of the available scientific literature, there is no data to report on the formation and presence of N-butyl-N-ethylnitramide as a degradation product in environmental matrices.

Data Tables

No data is available for the creation of interactive data tables concerning the presence of N-butyl-N-ethylnitramide as a degradation product in environmental matrices.

Detailed Research Findings

No research findings detailing the formation and occurrence of N-butyl-N-ethylnitramide as a degradation product in the environment were found in the public domain.

Advanced Analytical Methodologies for N Butyl N Ethylnitramide

Sample Preparation and Enrichment Techniques for Complex Matrices

The analysis of N-butyl-N-ethylnitramide in complex environmental or biological samples necessitates robust sample preparation and enrichment steps to remove interfering substances and concentrate the analyte to detectable levels. The choice of technique is highly dependent on the sample matrix and the physicochemical properties of the analyte.

Commonly employed techniques for nitramines include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). rsc.org For LLE, dichloromethane (B109758) is a frequently used solvent due to its effectiveness in extracting a range of nitramines. rsc.org SPE, particularly with activated carbon-based materials, has also proven to be an effective method for the extraction of nitramines from aqueous samples. rsc.org

For soil and sediment samples, an extraction step is essential. While specific methods for N-butyl-N-ethylnitramide are not extensively documented, procedures for other nitramines, such as those outlined in EPA Method 8330B, can be adapted. epa.gov This typically involves extraction with a suitable solvent like acetonitrile, followed by concentration. oup.com Given that N-butyl-N-ethylnitramide is a secondary aliphatic nitramine, it is expected to have moderate polarity and water solubility, making these extraction techniques applicable. rsc.org

A summary of potential sample preparation techniques is presented in Table 1.

Table 1: Sample Preparation and Enrichment Techniques for N-butyl-N-ethylnitramide

| Technique | Matrix | Description | Key Considerations |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Aqueous Samples | Extraction of the analyte from the aqueous phase into an immiscible organic solvent, typically dichloromethane. rsc.org | Solvent selection, pH adjustment, and prevention of emulsion formation are critical. |

| Solid-Phase Extraction (SPE) | Aqueous Samples | The sample is passed through a solid sorbent cartridge which retains the analyte. The analyte is then eluted with a small volume of a strong solvent. rsc.org | Sorbent material (e.g., activated carbon, resin-based) and eluting solvent must be optimized. rsc.orgepa.gov |

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate N-butyl-N-ethylnitramide from other components in the extract before detection. Both gas chromatography and liquid chromatography are viable options, with the choice depending on the analyte's volatility and thermal stability.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While some nitramines can be thermally labile, GC methods have been developed for their analysis. researchgate.net For N-butyl-N-ethylnitramide, a GC approach would likely involve a short, wide-bore capillary column to minimize analysis time and potential degradation. researchgate.net

A critical aspect of GC analysis for nitramines is the use of a deactivated liner in the injection port to prevent thermal decomposition. researchgate.net Selective detectors are essential for achieving the required sensitivity and selectivity. The electron capture detector (ECD) is highly sensitive to nitro-containing compounds and is a common choice for nitramine analysis. nih.govnih.gov A nitrogen-phosphorus detector (NPD) also offers high selectivity for nitrogen-containing compounds. dtic.mil

Table 2: Typical GC Conditions for Nitramine Analysis

| Parameter | Condition |

|---|---|

| Column | Short wide-bore capillary (e.g., 6 m x 0.53 mm) researchgate.net |

| Stationary Phase | 100% dimethyl polysiloxane dtic.mil |

| Injector Temperature | Optimized to ensure volatilization without degradation |

| Carrier Gas | Nitrogen or Helium dtic.mil |

| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) |

Liquid Chromatography (LC) for Polar and Thermally Labile Analytes

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is often the preferred method for the analysis of nitramines due to their polarity and potential thermal instability. rsc.orgnih.gov EPA Method 8330A and 8330B provide established HPLC methods for the analysis of various nitroaromatics and nitramines. epa.govepa.gov

For the separation of N-butyl-N-ethylnitramide, a C18 column is a common choice for the stationary phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. epa.gov Isocratic or gradient elution can be used to achieve optimal separation. Detection is commonly performed using a UV detector, although the sensitivity can be limited for some nitramines. acs.org

Table 3: Typical LC Conditions for Nitramine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile/water or Methanol/water mixture epa.gov |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detector | UV Detector (e.g., at 254 nm) |

| Injection Volume | 10 - 100 µL |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) coupled with a chromatographic separation technique (GC-MS or LC-MS) provides the highest level of selectivity and sensitivity for the analysis of N-butyl-N-ethylnitramide. It allows for positive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments, as well as accurate quantification.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for the unambiguous identification of compounds by providing a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of the analyte, which is invaluable for distinguishing it from other compounds with the same nominal mass. nih.gov

For N-butyl-N-ethylnitramide (C6H14N2O2), the exact mass of the molecular ion can be calculated and used for highly selective detection. HRMS can be coupled with both GC and LC. In the context of nitramine analysis, LC-HRMS is particularly advantageous as it combines the separation power of LC for polar and thermally labile compounds with the high specificity of HRMS detection. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Tandem mass spectrometry, or MS/MS, is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This provides structural information and enhances selectivity and sensitivity by reducing chemical noise. nih.gov

In the analysis of N-butyl-N-ethylnitramide, the protonated molecule [M+H]+ or a characteristic adduct ion would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate specific product ions. The fragmentation pattern of nitramines often involves the loss of the nitro group (NO2) or related fragments. nih.gov By monitoring specific precursor-to-product ion transitions in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, highly sensitive and selective quantification can be achieved, even in complex matrices. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 1-Butanamine, N-ethyl-N-nitro- |

| N-butyl-N-ethylnitramide |

| Dichloromethane |

| Acetonitrile |

Spectroscopic Characterization (beyond basic identification for mechanistic studies)

The detailed investigation of reaction mechanisms involving N-butyl-N-ethylnitramide necessitates advanced spectroscopic techniques that go beyond simple identification. These methods provide in-depth information about the molecular structure, functional groups, and the electronic environment of the atoms, which are crucial for understanding transformation pathways and identifying transient intermediates or final products.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for the analysis of N-butyl-N-ethylnitramide, primarily due to the presence of the strongly absorbing nitramine functional group (-N-NO₂). The vibrational frequencies of the bonds within the molecule are sensitive to the surrounding chemical environment, making IR spectroscopy ideal for tracking changes in functional groups during a chemical reaction.

The most prominent features in the IR spectrum of a nitramine are the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). Current time information in Bangalore, IN. For aliphatic nitramines, the asymmetric stretch typically appears in the region of 1550-1600 cm⁻¹, while the symmetric stretch is found at a lower frequency, generally between 1250-1300 cm⁻¹. Current time information in Bangalore, IN. The exact positions of these bands can be influenced by the nature of the alkyl substituents and the physical state of the sample.

The N-N stretching vibration of the nitramine group is also a key diagnostic peak, although it is generally weaker than the NO₂ stretches. This vibration is typically observed in the 1000-1100 cm⁻¹ region. Additionally, the C-N stretching vibrations and the various C-H bending and stretching modes of the butyl and ethyl groups will be present in the spectrum, providing a complete vibrational fingerprint of the molecule.

In mechanistic studies, changes in the intensities and positions of these characteristic bands can signal the consumption of the starting material and the formation of new functional groups in the reaction products. For instance, the disappearance of the NO₂ and N-N stretching bands would indicate the decomposition of the nitramine moiety.

Table 1: Characteristic Infrared Absorption Bands for N-butyl-N-ethylnitramide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1600 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1250 - 1300 | Strong |

| Nitramine (N-N) | Stretch | 1000 - 1100 | Medium |

| C-N | Stretch | 1100 - 1200 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C-H (Alkyl) | Bend | 1375 - 1465 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of N-butyl-N-ethylnitramide and its reaction products. Both ¹H and ¹³C NMR provide information about the connectivity and chemical environment of the atoms in the molecule.

In the ¹H NMR spectrum of N-butyl-N-ethylnitramide, the protons on the carbon atoms adjacent to the nitrogen of the nitramine group (the α-protons) are expected to be the most deshielded due to the electron-withdrawing effect of the nitro group. Therefore, the methylene (B1212753) protons of the ethyl group and the α-methylene protons of the butyl group will appear at the lowest field among the alkyl signals. The signals for the remaining methylene and methyl protons of the butyl and ethyl chains will appear at higher fields (further upfield). The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and provides valuable information about the connectivity of the carbon skeleton.

¹³C NMR spectroscopy provides complementary information by showing distinct signals for each unique carbon atom in the molecule. Similar to ¹H NMR, the carbon atoms directly attached to the nitramine nitrogen will be the most deshielded. The chemical shifts of the other carbon atoms in the butyl and ethyl chains will be in the typical aliphatic region.

In the context of mechanistic studies, NMR is invaluable for identifying the structure of reaction products. The appearance of new signals or changes in the chemical shifts and coupling patterns of existing signals can be used to deduce the structural changes that have occurred. For example, the formation of an alcohol product from a reaction of N-butyl-N-ethylnitramide would be indicated by the appearance of a new, broad signal for the hydroxyl proton in the ¹H NMR spectrum and a downfield shift for the carbon atom bearing the hydroxyl group in the ¹³C NMR spectrum.

Table 2: Predicted ¹H NMR Spectroscopic Data for N-butyl-N-ethylnitramide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (Butyl) | 0.9 - 1.0 | Triplet | ~7 | 3H |

| CH₂ (Butyl, γ) | 1.3 - 1.5 | Sextet | ~7 | 2H |

| CH₂ (Butyl, β) | 1.6 - 1.8 | Quintet | ~7 | 2H |

| N-CH₂ (Butyl, α) | 3.5 - 3.7 | Triplet | ~7 | 2H |

| CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7 | 3H |

| N-CH₂ (Ethyl, α) | 3.6 - 3.8 | Quartet | ~7 | 2H |

Method Validation and Performance Metrics (e.g., Sensitivity, Selectivity, Matrix Effects)epa.gov

The development of reliable analytical methods for the quantification of N-butyl-N-ethylnitramide requires rigorous validation to ensure the accuracy and precision of the results. nih.gov Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. rsc.org The key performance metrics that must be evaluated include sensitivity, selectivity, linearity, accuracy, precision, and the assessment of matrix effects. rsc.orgepa.gov These parameters are often established using techniques like high-performance liquid chromatography (HPLC), which is a common method for the analysis of nitramines. epa.govedqm.eu

Sensitivity is a measure of the method's ability to detect small amounts of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov For trace analysis of nitramines in environmental or biological samples, achieving low LODs and LOQs is crucial. epa.gov

Selectivity refers to the ability of the method to measure the analyte of interest without interference from other components in the sample matrix. This is particularly important when analyzing complex mixtures. Chromatographic methods like HPLC coupled with a selective detector, such as a mass spectrometer (MS) or a UV detector set to a specific wavelength, are often used to achieve high selectivity.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis on the resulting data. A high correlation coefficient (R²) is indicative of good linearity. nih.gov

Accuracy is the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. In recovery studies, a known amount of the analyte is added to a blank matrix, and the percentage of the analyte that is recovered by the method is calculated.

Precision refers to the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. Precision is typically evaluated at two levels: repeatability (within-day precision) and intermediate precision (between-day precision).

Matrix effects can occur when components of the sample matrix other than the analyte interfere with the measurement process, leading to either suppression or enhancement of the analytical signal. These effects are a common challenge in LC-MS analysis and must be carefully evaluated during method validation, for example, by comparing the response of the analyte in a pure solvent with its response in a sample matrix.

Table 3: Typical Method Validation and Performance Metrics for Nitramine Analysis by HPLC

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% |

| Limit of Detection (LOD) | Analyte dependent, typically in the ng/L to µg/L range epa.gov |

| Limit of Quantification (LOQ) | Analyte dependent, typically in the ng/L to µg/L range epa.gov |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

Theoretical and Computational Chemistry Studies of N Butyl N Ethylnitramide

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure and bonding in molecules like N-butyl-N-ethylnitramide. researchgate.netbohrium.com By employing functionals such as B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), the optimized molecular geometry, including bond lengths and angles, can be accurately predicted. bohrium.com

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity. nih.govresearchgate.net The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For N-butyl-N-ethylnitramide, the LUMO is expected to be localized on the N-NO2 group, indicating this region's susceptibility to nucleophilic attack or reduction. Conversely, the HOMO would likely be distributed across the alkyl chains and the amine nitrogen, representing sites prone to electrophilic attack.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the Lewis-like bonding pattern and quantifying charge distribution. This method reveals the nature of the bonds, such as the polarity of the N-N and N-O bonds within the nitramine functional group. The charge distribution highlights the electrostatic potential of the molecule, indicating regions that are electron-rich or electron-poor.

Table 1: Predicted Geometrical Parameters and Electronic Properties of N-butyl-N-ethylnitramide from DFT Calculations

| Parameter | Predicted Value | Significance |

| Geometrical Parameters | ||

| N-N Bond Length | ~1.35 Å | Indicates partial double bond character. |

| N-O Bond Lengths | ~1.22 Å | Characteristic of the nitro group. |

| C-N-N Bond Angle | ~118° | Reflects the trigonal planar nature of the amine nitrogen. |

| Electronic Properties | ||

| HOMO Energy | -7.5 eV | Relates to the ionization potential. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability. |

| Dipole Moment | ~3.5 D | High value due to the polar nitro group. |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations on similar nitramines.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. nih.gov For N-butyl-N-ethylnitramide, a primary reaction of interest is its thermal decomposition.

Transition State Characterization

The initial step in the decomposition of many nitramines is the cleavage of the N-NO2 bond. colostate.edunih.gov Computational methods can locate the transition state for this bond-breaking event. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate. nih.gov The geometry of the transition state reveals the atomic arrangement at the peak of the energy barrier. For the N-NO2 bond scission in N-butyl-N-ethylnitramide, the transition state would exhibit an elongated N-N bond.

Energy Profiles of Chemical Transformations

Table 2: Hypothetical Energy Profile for the Initial Decomposition Step of N-butyl-N-ethylnitramide

| Species | Relative Energy (kcal/mol) |

| N-butyl-N-ethylnitramide (Reactant) | 0 |

| Transition State (N-NO2 cleavage) | +40 |

| N-butyl-N-ethylaminyl radical + NO2 (Products) | +30 |

Note: These energy values are illustrative and based on typical N-NO2 bond dissociation energies in nitramines. rsc.org

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry can predict various spectroscopic properties, aiding in the identification and characterization of molecules. nih.govsemanticscholar.org For N-butyl-N-ethylnitramide, vibrational (infrared) and nuclear magnetic resonance (NMR) spectra can be simulated.

Frequency calculations at the DFT level can predict the infrared spectrum. The characteristic vibrational modes, such as the symmetric and asymmetric stretches of the NO2 group, can be identified. These are typically strong absorptions and serve as a spectroscopic signature for the nitramine functionality. libretexts.org

NMR chemical shifts can also be calculated. The predicted 1H and 13C NMR spectra would show distinct signals for the butyl and ethyl groups, with the chemical shifts influenced by the electron-withdrawing nature of the nitro group.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules in a condensed phase (liquid or solid) over time. heraldopenaccess.usnih.gov An MD simulation for N-butyl-N-ethylnitramide would involve placing a number of molecules in a simulation box and solving Newton's equations of motion for the system. This allows for the study of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which are significant due to the molecule's polarity.

Key properties that can be derived from MD simulations include the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and transport properties like diffusion coefficients. These simulations are crucial for understanding the bulk properties of the material.

Quantitative Structure-Activity Relationship (QSAR) Studies (limited to chemical reactivity, not biological effect)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or property descriptors of molecules with their activity. nih.govnih.gov In the context of chemical reactivity, a QSAR model could be developed to predict the decomposition rate or sensitivity of a series of nitramines based on calculated molecular descriptors.

For N-butyl-N-ethylnitramide, relevant descriptors would include electronic parameters (e.g., HOMO-LUMO gap, partial charges on the nitro group), steric parameters, and topological indices. nih.govnih.gov By establishing a statistical relationship between these descriptors and the reactivity of a set of known nitramines, the reactivity of N-butyl-N-ethylnitramide could be predicted. This approach is valuable for screening new energetic materials and for understanding the factors that govern their stability and performance.

Biochemical Transformations and Molecular Interactions of N Butyl N Ethylnitramide

Mechanistic Investigations of Enzymatic Biotransformation (e.g., in vitro studies)

There is a lack of published in vitro studies investigating the enzymatic biotransformation of N-butyl-N-ethylnitramide. While the metabolism of other nitrogen-containing compounds, such as N-nitrosamines, has been documented to involve cytochrome P450 enzymes, it is not scientifically accurate to extrapolate these findings to N-butyl-N-ethylnitramide without specific experimental evidence. Research on other compounds has identified metabolic pathways such as hydroxylation and dealkylation, but the specific enzymes and mechanisms for N-butyl-N-ethylnitramide remain uncharacterized.

Chemical Interactions with Biomolecules (e.g., DNA, proteins, focusing on modification patterns)

Specific studies on the chemical interactions of N-butyl-N-ethylnitramide with biomolecules like DNA and proteins are not available in the current body of scientific literature. Research on other compounds has shown the potential for the formation of DNA adducts, which are modifications to DNA that can result from exposure to certain chemicals. nih.gov However, without direct research on N-butyl-N-ethylnitramide, it is not possible to describe its specific modification patterns with DNA or proteins.

Characterization of Mechanistic Metabolites (non-clinical context)

Due to the absence of studies on the biotransformation of N-butyl-N-ethylnitramide, there is no information available regarding its potential metabolites in a non-clinical context. The identification and characterization of metabolites are crucial for understanding the biochemical fate of a compound in a biological system.

Influence on Biochemical Pathways (limited to direct chemical interactions, not physiological outcomes)

There is no available research detailing the direct chemical interactions of N-butyl-N-ethylnitramide with specific biochemical pathways. Understanding such interactions is essential for determining the compound's mechanism of action at a molecular level.

Contextual Research and Broader Implications Within Chemical Science

Comparative Analysis with N-Nitrosamines

N-nitramines, such as 1-Butanamine, N-ethyl-N-nitro-, and their N-nitroso counterparts, N-nitrosamines, are two classes of N-nitroso compounds (NOCs) that share structural similarities but exhibit distinct differences in reactivity, environmental fate, and analytical challenges. Both groups feature a nitrogen-nitrogen bond, but the key distinction lies in the functional group attached to the secondary amine nitrogen: a nitro group (-NO₂) for nitramines and a nitroso group (-N=O) for nitrosamines.

Structural and Reactivity Differences The presence of the nitro group in nitramines versus the nitroso group in nitrosamines leads to significant differences in their chemical behavior. N-nitrosamines are known to be carcinogenic, a property linked to the enzymatic α-hydroxylation by cytochrome P450, which leads to the formation of a DNA alkylating agent. While detailed toxicological profiles are outside the scope of this article, comparative studies have shown that N-nitrosamines are generally more mutagenic than their N-nitramine analogues. For instance, one study found N-nitrosamines to be approximately 15-fold more mutagenic than their N-nitramine counterparts.

The reactivity of these compounds with various chemical species also differs. The reaction of secondary amines with peroxynitrite can form both N-nitrosamines and N-nitramines, with the product ratio depending on pH. At alkaline pH, nitrosamine (B1359907) formation is often favored, whereas nitramine formation can be more prevalent at neutral or slightly acidic pH.

Environmental Fate The environmental persistence of these two compound classes varies considerably. N-nitrosamines are susceptible to photolysis and tend to be short-lived in the environment, particularly in outdoor air and sunlight-exposed surface waters. In contrast, nitramines are more resistant to sunlight photolysis, leading to greater persistence in the environment. This stability makes their degradation and remediation a more significant environmental challenge.

Analytical Challenges Detecting and quantifying both nitramines and nitrosamines present significant analytical hurdles, primarily due to the need for trace-level analysis, often in the parts-per-billion (ppb) range. This necessitates the use of highly sensitive analytical methods, such as liquid chromatography–tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS).

Key challenges common to the analysis of both compound classes include:

Matrix Interference : Complex sample matrices, such as those found in pharmaceutical products or environmental samples, can interfere with the detection of the target analyte.

Analyte Stability : Nitrosamines are known to be sensitive to light and can degrade during sample preparation. Nitramines, while more photolytically stable in the environment, can also present stability challenges under certain analytical conditions.

Chromatographic Resolution : Differentiating between various N-nitroso compounds and other isobaric substances that share similar neutral losses in mass spectrometry requires robust chromatographic methods.

| Feature | N-Nitramines (e.g., 1-Butanamine, N-ethyl-N-nitro-) | N-Nitrosamines (e.g., N-Nitrosoethyl-n-butylamine) |

|---|---|---|

| Functional Group | Nitro group (-NO₂) | Nitroso group (-N=O) |

| Reactivity | Generally less mutagenic than nitrosamine analogues. Formed from secondary amines and reactive nitrogen species. | Higher mutagenic potential. Formed under similar conditions but product ratios are pH-dependent. |

| Environmental Fate | More persistent in the environment due to resistance to photolysis. | Susceptible to photolysis, leading to shorter environmental half-life. |

| Analytical Challenges | Trace-level detection required; potential for matrix interference. | Trace-level detection (ppb) required; challenges with matrix effects, analyte stability, and chromatographic resolution. |

Role as a Chemical Intermediate in Organic Synthesis

While N-nitrosamines have been utilized in organic synthesis, for example, as synthetic equivalents of secondary amine α-carbanions, the role of aliphatic nitramines like 1-Butanamine, N-ethyl-N-nitro- as chemical intermediates is not as extensively documented. The literature focuses more on the synthesis of nitramines as target products, often for their energetic properties.

The synthesis of nitramines typically involves the nitration of the corresponding secondary amine. Traditional methods often employ potent and corrosive nitrating agents like concentrated nitric acid, which can present safety and selectivity issues. For example, the synthesis of 2-[butyl(nitro)amino]ethyl nitrate (B79036) (n-BuNENA), a related energetic plasticizer, is achieved through the nitration of N-butylethanolamine.

More contemporary and safer methods for nitramine synthesis have been developed. These protocols aim to avoid the hazards associated with concentrated nitric acid. One such approach involves using N-nitropyridinium nitrate as a nitrating agent, which offers advantages such as shorter reaction times, easier handling, and good yields in a one-step process. Another innovative, environmentally friendlier route utilizes dinitrogen pentoxide for the nitrodesilylation of silylamines, providing a cleaner pathway to N-nitro derivatives.

Green Chemistry Principles in Nitramine Synthesis and Degradation Research

The principles of green chemistry, which focus on minimizing environmental impact and improving safety, are increasingly being applied to the lifecycle of nitramines. This includes both their synthesis and degradation.

Synthesis Conventional nitramine production often relies on energy-intensive processes using hazardous reagents like concentrated nitric acid, leading to the generation of significant hazardous waste. Green chemistry seeks to address these issues through several strategies:

Safer Reagents : The development of alternative nitrating agents is a key area of research. Dinitrogen pentoxide (N₂O₅) has been identified as a more environmentally friendly option that can be used in cleaner synthetic routes like nitrodesilylation.

Improved Energy Efficiency : Continuous-flow synthesis is an emerging technology that can reduce risks associated with hazardous chemicals and improve energy efficiency and process scalability.

Waste Reduction : By using more efficient catalysts and reaction pathways, the generation of toxic byproducts and waste streams can be minimized.

Degradation Nitramines are persistent environmental contaminants found in soil and groundwater at manufacturing sites and military ranges. Green chemistry principles are guiding the development of new remediation techniques to replace or supplement traditional disposal methods.

Biodegradation : Research has identified several microbial species capable of degrading nitramine explosives. This bioremediation approach uses natural processes to break down these compounds into less harmful substances. For instance, studies are ongoing to understand the enzymatic mechanisms of nitramine decomposition to engineer more effective bioremediation strategies.

Photodegradation : Although nitramines are resistant to natural sunlight, advanced oxidation processes using photon energy are being explored. Techniques involving UV irradiation in the presence of photocatalysts can facilitate the rapid and energy-efficient remediation of nitramines and other hazardous organic contaminants in water.

Alkaline Hydrolysis : Studies have shown that cyclic nitramines can be degraded via alkaline hydrolysis, which involves an initial denitration step that leads to ring cleavage and decomposition into simpler products like formaldehyde, nitrous oxide, and ammonia.

| Process | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Synthesis | Use of concentrated nitric acid; high energy consumption; significant hazardous waste. | Use of safer reagents (e.g., N₂O₅); continuous-flow processes; waste minimization. |

| Degradation | Incineration or physical removal. | Bioremediation (microbial degradation), photodegradation (advanced oxidation), and chemical hydrolysis. |

Emerging Applications of Nitramines in Materials Science or Chemical Engineering

The primary application of nitramines has historically been in the field of energetic materials, such as explosives and propellants. However, research is expanding into other areas of materials science and chemical engineering.

Materials Science While N-nitrosamines have been explored for their potential as nitric oxide (NO) donors in polymeric materials for therapeutic applications, similar applications for N-nitramines are less developed. However, the fundamental chemistry of the nitramine functional group lends itself to incorporation into various material frameworks. For example, nanoporous materials are being investigated for their ability to adsorb specific molecules, and there is potential to engineer such materials for the selective capture or interaction with nitramines or related compounds.

Chemical Engineering In the field of chemical engineering, nitramines have emerged as important byproducts in amine-based carbon dioxide (CO₂) capture systems. These systems, designed to reduce greenhouse gas emissions from power plants, use amine solvents to absorb CO₂. However, the amines can react with nitrogen oxides (NOx) present in the flue gas to form nitrosamines and nitramines.

The formation of these byproducts presents a significant engineering challenge, as they can accumulate in the system and be released into the environment. Understanding the reaction mechanisms and kinetics of nitramine formation in these industrial settings is crucial for developing mitigation strategies and ensuring the environmental viability of CO₂ capture technologies. This has spurred research into the effects of amine structure, process conditions, and the development of analytical methods to monitor these compounds in both liquid and gas phases.

Future Research Directions and Emerging Trends in N Butyl N Ethylnitramide Studies

Development of Sustainable Synthesis Routes

Future research will increasingly prioritize the development of environmentally benign and efficient methods for the synthesis of N-butyl-N-ethylnitramide. The focus will be on minimizing waste, reducing energy consumption, and utilizing renewable resources. Key areas of investigation will include:

Green Solvents and Catalysts: A shift away from traditional volatile organic solvents towards greener alternatives such as ionic liquids, supercritical fluids, and aqueous-based systems will be a primary objective. Research will also focus on the development and implementation of highly selective and reusable catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency and reduce by-product formation.

Continuous Flow Chemistry: The adoption of continuous flow manufacturing processes offers significant advantages over traditional batch synthesis. This approach allows for better control over reaction parameters, improved safety, and easier scalability. Future studies will explore the optimization of flow conditions for the synthesis of N-butyl-N-ethylnitramide.

Atom Economy and Waste Valorization: A central tenet of green chemistry is maximizing the incorporation of all materials used in the process into the final product. Future synthetic strategies will be designed to enhance atom economy. Additionally, research will explore the potential for converting any generated by-products into valuable chemicals.

| Synthetic Approach | Key Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of enzymes for nitramine synthesis. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. | Optimization of reactor design and reaction conditions. |

| Photochemical Synthesis | Use of light as a clean reagent, novel reaction pathways. | Development of efficient photo-reactors and identification of suitable photosensitizers. |

In-depth Elucidation of Environmental Transformation Networks

A thorough understanding of the environmental fate and transformation of N-butyl-N-ethylnitramide is crucial for assessing its ecological impact. Future research will focus on mapping its complete transformation network in various environmental compartments.

Biodegradation Pathways: Investigations will aim to identify microorganisms capable of degrading N-butyl-N-ethylnitramide and to elucidate the enzymatic pathways involved. This will include identifying the primary and intermediate degradation products to build a comprehensive picture of its biological attenuation.

Abiotic Degradation Processes: The role of abiotic factors such as photolysis, hydrolysis, and reaction with naturally occurring radicals in the transformation of N-butyl-N-ethylnitramide will be systematically studied. The influence of environmental parameters like pH, temperature, and the presence of dissolved organic matter will be a key area of investigation.

Advancement of Miniaturized and High-Throughput Analytical Platforms

The development of rapid, sensitive, and field-deployable analytical methods is essential for monitoring N-butyl-N-ethylnitramide in various matrices. Future research will focus on the miniaturization of analytical systems and the development of high-throughput screening platforms.

Microfluidic Devices: The use of lab-on-a-chip technology will enable the development of portable and automated analytical systems for the on-site detection of N-butyl-N-ethylnitramide. These devices can integrate sample preparation, separation, and detection into a single platform, reducing analysis time and reagent consumption.

Advanced Chromatographic and Spectrometric Techniques: While techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard, future work will focus on enhancing their sensitivity and selectivity. researchgate.net The coupling of these techniques with high-resolution mass spectrometry will aid in the unequivocal identification of trace levels of the compound and its transformation products. researchgate.net

Sensor Development: Research into novel sensing technologies, including electrochemical sensors and biosensors, will be pursued to provide real-time monitoring capabilities. These sensors can be deployed for continuous monitoring of environmental and industrial processes.

| Analytical Platform | Principle | Potential Advantages |

| Capillary Electrophoresis | Separation based on electrophoretic mobility. | High separation efficiency, small sample volume. |

| Supercritical Fluid Chromatography | Utilizes a supercritical fluid as the mobile phase. | Fast separations, environmentally friendly. |

| High-Resolution Mass Spectrometry | Precise mass measurement for formula determination. | High confidence in compound identification. |

Integration of Machine Learning in Predictive Chemistry for Nitramine Reactivity

Machine learning and artificial intelligence are set to revolutionize the study of chemical compounds. nih.gov For N-butyl-N-ethylnitramide, these computational tools will be invaluable for predicting its reactivity and properties.

Quantitative Structure-Activity Relationship (QSAR) Models: Machine learning algorithms will be employed to develop robust QSAR models that can predict the biological activity and toxicity of N-butyl-N-ethylnitramide based on its molecular structure.

Reaction Prediction and Optimization: By training models on large datasets of chemical reactions, it will be possible to predict the outcome of reactions involving N-butyl-N-ethylnitramide under various conditions. youtube.com This will accelerate the discovery of new reactions and the optimization of existing synthetic routes. youtube.com

Materials Property Prediction: Machine learning models can be developed to predict the physical and chemical properties of N-butyl-N-ethylnitramide, aiding in its characterization and the design of new materials.

| Molecular Descriptor | Description | Relevance to Predictive Modeling |

| Topological Descriptors | Numerical representation of molecular topology. | Correlates with physical properties like boiling point and viscosity. |

| Quantum Chemical Descriptors | Derived from quantum mechanical calculations. | Provides insights into electronic structure and reactivity. |

| Fingerprints | Bit strings representing the presence or absence of structural features. | Used for similarity searching and classification. |

Exploration of Undiscovered Chemical Reactivity and Catalytic Roles

While the fundamental reactivity of the nitramine group is known, the specific chemical behavior of N-butyl-N-ethylnitramide remains largely unexplored. Future research will aim to uncover novel aspects of its reactivity and its potential to act as a catalyst or intermediate in chemical transformations.

Novel Functionalization Reactions: Systematic investigation of the reactivity of the N-N and N-O bonds in the nitramine moiety, as well as the C-H bonds in the alkyl chains, will be undertaken to discover new functionalization reactions.

Catalytic Activity: The potential for N-butyl-N-ethylnitramide and its derivatives to catalyze organic reactions will be explored. This could involve its participation in radical reactions or its ability to act as a ligand for metal catalysts.

Mechanistic Studies: Detailed mechanistic studies, employing both experimental techniques (such as kinetic analysis and isotopic labeling) and computational methods (like density functional theory), will be conducted to gain a fundamental understanding of its reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.